1,3,5-Trimethylhexahydro-1,3,5-triazine

Catalog No.
S702170
CAS No.
108-74-7
M.F
C6H15N3
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trimethylhexahydro-1,3,5-triazine

CAS Number

108-74-7

Product Name

1,3,5-Trimethylhexahydro-1,3,5-triazine

IUPAC Name

1,3,5-trimethyl-1,3,5-triazinane

Molecular Formula

C6H15N3

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C6H15N3/c1-7-4-8(2)6-9(3)5-7/h4-6H2,1-3H3

InChI Key

DPMZXMBOYHBELT-UHFFFAOYSA-N

SMILES

CN1CN(CN(C1)C)C

Canonical SMILES

CN1CN(CN(C1)C)C

The exact mass of the compound 1,3,5-Trimethylhexahydro-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166326. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,5-Trimethylhexahydro-1,3,5-triazine (MMA-triazine) is a low-molecular-weight (129.2 g/mol) cyclic tertiary amine primarily procured as a high-efficiency hydrogen sulfide (H2S) scavenger and controlled-release biocide[1]. Characterized by its high solubility in hydrocarbon media and exceptional low-temperature stability, the compound is a critical process chemical in the oil and gas sector for sweetening crude oil and natural gas streams [2]. Unlike heavier triazine derivatives, its compact trimethyl structure affords a higher mass-specific reactive capacity, making it a highly efficient material for chemical injection workflows where minimizing dosage volume and preventing equipment fouling are paramount procurement drivers [3].

Procurement substitution of MMA-triazine with the industry-standard MEA-triazine (1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine) frequently leads to severe process failures in specific environments. When MEA-triazine is spent, its byproduct (5-hydroxyethyldithiazine) is highly prone to further reaction with H2S, triggering a ring-opening polymerization that forms intractable amorphous dithiazine solids, which severely foul pipelines and static mixers [1]. Furthermore, MEA-triazine reaction products are highly water-soluble, making them unsuitable for dry hydrocarbon streams where aqueous phase separation cannot be tolerated [2]. Attempting to substitute MMA-triazine with generic formaldehyde for biocidal applications also fails due to formaldehyde's extreme volatility and toxicity, whereas MMA-triazine provides a safe, controlled-release mechanism that maintains efficacy while mitigating vapor hazards [3].

Prevention of Polymeric Solid Fouling in Scavenging Workflows

A critical differentiator for MMA-triazine is its resistance to solid byproduct formation during H2S scavenging. While the industry-standard MEA-triazine forms 5-hydroxyethyldithiazine—which subsequently undergoes ring-opening to form amorphous polymeric solids that plug pipelines—MMA-triazine forms a stable dithiazine intermediate that resists this secondary ring-opening reaction [1]. This structural difference completely eliminates the formation of amorphous dithiazine solids under standard field conditions [1].

Evidence DimensionPropensity for spent-scavenger solid polymerization
Target Compound DataForms stable dithiazine; zero amorphous solid formation.
Comparator Or BaselineMEA-triazine (forms amorphous dithiazine polymeric solids).
Quantified DifferenceComplete elimination of solid fouling byproducts.
ConditionsField and laboratory H2S scavenging conditions.

Eliminating solid byproducts prevents catastrophic plugging of offshore separators and static mixers, drastically reducing maintenance downtime.

Mass-Specific H2S Scavenging Capacity

Due to its lower molecular weight (129.2 g/mol) compared to MEA-triazine (219.3 g/mol), MMA-triazine offers a significantly higher theoretical and practical H2S capacity per unit mass. Field and laboratory benchmarking demonstrated that MMA-triazine formulations achieved a 52% improvement in H2S removal per gallon of active scavenger compared to commercial MEA-triazine benchmarks [1]. This allows operators to achieve the same sweetening targets with substantially lower chemical injection volumes [1].

Evidence DimensionH2S removal efficiency per unit mass/volume
Target Compound Data52% improvement in H2S removal per gallon.
Comparator Or BaselineCommercial MEA-triazine (benchmark capacity).
Quantified Difference52% higher mass-specific scavenging capacity.
ConditionsGas flow rate of 1.0-1.5 L/min; 250 ppm H2S inlet concentration.

Higher mass efficiency reduces the required chemical inventory, lowering logistics costs and saving critical footprint space on offshore platforms.

Hydrocarbon Solubility of Scavenged Products

The partitioning behavior of spent scavenger products dictates the compound's suitability for dry oil streams. The reaction products of H2S with MMA-triazine are highly soluble in hydrocarbon media, whereas the reaction products of MEA-triazine are highly water-soluble [1]. This prevents the precipitation of spent scavenger salts and avoids the need for aqueous phase separation when treating crude oil or fuel oil [1].

Evidence DimensionSolubility of dithiazine reaction products
Target Compound DataHighly soluble in hydrocarbon media.
Comparator Or BaselineMEA-triazine (reaction products partition into the aqueous phase).
Quantified DifferenceElimination of aqueous fallout in hydrocarbon streams.
ConditionsDirect injection into liquid hydrocarbon streams.

Allows for the direct sweetening of dry crude and fuel oils without introducing water separation bottlenecks or salt precipitation.

Extreme Cold-Climate Processability

For cold-climate operations, the physical stability of the scavenger formulation is critical. Concentrated formulations of MMA-triazine (50-62%) exhibit an exceptionally low freezing point down to -45 °C[1]. In contrast, standard MEA-triazine solutions freeze at significantly higher temperatures, requiring expensive winterization additives, dilution, or heated storage to maintain flowability in sub-zero environments [1].

Evidence DimensionFormulation freezing point
Target Compound DataFreezing point down to -45 °C.
Comparator Or BaselineStandard aqueous MEA-triazine (freezes at higher, sub-zero temperatures).
Quantified DifferenceMaintains flowability at -45 °C without heavy winterization.
Conditions50-62% active triazine concentrate.

Ensures uninterrupted chemical injection and eliminates the need for heated storage in arctic or severe winter oilfield operations.

Direct Hydrocarbon Stream Sweetening

Selected over MEA-triazine for scavenging H2S in dry crude oil and fuel oils, where its high hydrocarbon solubility prevents aqueous phase separation and salt precipitation [1].

High-Fouling-Risk Offshore Scavenging

Procured for offshore platforms and systems prone to dithiazine crystallization, as its resistance to polymeric solid formation eliminates catastrophic pipeline and separator plugging[2].

Arctic and Cold-Climate Chemical Injection

Deployed in extreme winter environments due to its exceptional low-temperature stability (freezing point down to -45 °C), negating the need for heated storage or heavy winterization additives[3].

Controlled-Release Industrial Biocides

Utilized in metalworking fluids and water treatment systems where steady, long-term antimicrobial efficacy is required without exposing personnel to the severe vapor hazards of pure formaldehyde [4].

Physical Description

Liquid

XLogP3

0.4

Boiling Point

162.75 °C

Melting Point

-27.0 °C

UNII

91CT72PELC

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 71 of 72 companies with hazard statement code(s):;
H226 (84.51%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (98.59%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (97.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (32.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (28.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (85.92%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (97.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

108-74-7

Wikipedia

1,3,5-trimethyl-1,3,5-triazacyclohexane

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Petroleum refineries
Used in pipelines
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types